molecular formula C8H16ClNS B2982657 1-Azaspiro[4.4]nonane-3-thiol;hydrochloride CAS No. 2551119-47-0

1-Azaspiro[4.4]nonane-3-thiol;hydrochloride

Cat. No.: B2982657
CAS No.: 2551119-47-0
M. Wt: 193.73
InChI Key: ZGFMLBOZUADBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azaspiro[44]nonane-3-thiol;hydrochloride is a chemical compound with the molecular formula C8H15NS·HCl It is a spirocyclic compound containing a sulfur atom and a nitrogen atom within its structure

Scientific Research Applications

1-Azaspiro[4.4]nonane-3-thiol;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in drug discovery.

    Industry: Utilized in the development of new materials and catalysts.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[4.4]nonane-3-thiol;hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable precursor with a thiol reagent under controlled conditions. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the formation of the spirocyclic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.4]nonane-3-thiol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.4]nonane-3-thiol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    1-Azaspiro[4.4]nonane-3-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    1-Azaspiro[4.4]nonane-3-one: Contains a ketone group instead of a thiol group.

Uniqueness: 1-Azaspiro[4.4]nonane-3-thiol;hydrochloride is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its stability and versatility in various applications.

Properties

IUPAC Name

1-azaspiro[4.4]nonane-3-thiol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c10-7-5-8(9-6-7)3-1-2-4-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFMLBOZUADBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CN2)S.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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